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Compound of Interest

Compound Name:
BOC-O-BENZYL-D-

THREONINOL

Cat. No.: B112069 Get Quote

Foreword: The Imperative of Structural Verification
In the realm of drug development and peptide synthesis, the unequivocal confirmation of a

molecule's structure is the bedrock upon which all subsequent research is built. BOC-O-
Benzyl-D-threoninol (CAS No. 168034-31-9) serves as a pivotal chiral building block, valued

for its dual-protected amino and hydroxyl groups that permit selective, sequential reactions in

the construction of complex pharmaceutical agents.[1][2] Its utility in creating compounds with

precise stereochemistry makes it indispensable.[1]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound.

While BOC-O-Benzyl-D-threoninol is commercially available, a consolidated, publicly

accessible repository of its complete spectral data is not readily found. Therefore, this

document leverages foundational spectroscopic principles and data from closely analogous

structures to present a robust, predictive profile. This serves as a technical benchmark for

researchers to validate their own experimental results against, ensuring the integrity of their

synthetic pathways.

Molecular Identity and Physicochemical Properties
The first step in any analysis is to define the subject molecule. The structure, delineated below,

features a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether

protecting the side-chain hydroxyl group of the D-threoninol backbone.
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dot graph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true,

maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12,

fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Structure of BOC-O-BENZYL-D-THREONINOL.

Property Value Source

IUPAC Name

tert-butyl N-[(2S,3S)-1-

hydroxy-3-

(phenylmethoxy)butan-2-

yl]carbamate

[2][3]

CAS Number 168034-31-9 [1][4]

Molecular Formula C₁₆H₂₅NO₄ [3]

Molecular Weight 295.36 g/mol [3]

Appearance Oil [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an

organic molecule. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of

BOC-O-Benzyl-D-threoninol.

¹H NMR Spectroscopy: Proton Environment Analysis
Principle of Analysis: ¹H NMR spectroscopy provides information on the number of distinct

proton environments, their relative numbers (integration), and their connectivity to neighboring

protons (spin-spin coupling). For this molecule, we expect to clearly resolve signals from the

Boc group, the benzyl group, and the threoninol backbone.

Predicted ¹H NMR Data (500 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Justification of
Prediction

~7.35 - 7.25 Multiplet 5H Ar-H

The five protons

of the

monosubstituted

benzene ring of

the benzyl group

typically resonate

in this region.

~4.9 (variable) Broad Singlet 1H NH

The carbamate

proton signal is

often broad and

its chemical shift

is concentration-

dependent.

~4.60
Doublet, J ≈ 12

Hz
1H

O-CH₂-Ph

(diastereotopic)

The two benzyl

protons are

diastereotopic

due to the

adjacent chiral

center, appearing

as distinct

signals. This is

one half of an

"AB quartet".

~4.45
Doublet, J ≈ 12

Hz
1H

O-CH₂-Ph

(diastereotopic)

The second

diastereotopic

benzyl proton,

coupled only to

its geminal

partner.

~3.90 Multiplet 1H CᵝH This methine

proton is coupled

to the Cα proton
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and the γ-methyl

protons.

~3.75 Multiplet 1H CᵃH

This methine

proton is coupled

to the N-H, the

Cβ proton, and

the CH₂OH

protons.

~3.60 Multiplet 2H CH₂OH

The two protons

of the primary

alcohol are

diastereotopic

and coupled to

the Cα proton.

~2.5 (variable) Broad Singlet 1H OH

The hydroxyl

proton signal is

typically broad

and its position is

highly dependent

on solvent,

concentration,

and temperature.

1.45 Singlet 9H -C(CH₃)₃

The nine

equivalent

protons of the

tert-butyl group

are magnetically

shielded and

show no

coupling,

resulting in a

characteristic

strong singlet.[6]

~1.20 Doublet, J ≈ 6.5

Hz

3H CᵞH₃ The methyl

group protons
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are coupled to

the single proton

on the β-carbon,

appearing as a

doublet.

¹³C NMR Spectroscopy: Carbon Backbone Confirmation
Principle of Analysis: Proton-decoupled ¹³C NMR reveals each unique carbon atom in the

molecule. The chemical shift indicates the electronic environment of the carbon, allowing for

the identification of carbonyls, aromatic carbons, and different types of aliphatic carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment Justification of Prediction

~156.0 C=O (Boc)

The carbamate carbonyl

carbon has a characteristic

resonance in this downfield

region.[7]

~138.5 Ar-C (quaternary)

The ipso-carbon of the benzyl

group to which the ether

linkage is attached.

~128.5 Ar-CH
Aromatic carbons of the benzyl

group.

~127.8 Ar-CH
Aromatic carbons of the benzyl

group.

~127.6 Ar-CH
Aromatic carbons of the benzyl

group.

~80.0 -C(CH₃)₃ (Boc)

The quaternary carbon of the

tert-butyl group is a key

identifier for the Boc protecting

group.

~78.0 Cᵝ-O

The β-carbon, shifted

downfield due to the attached

oxygen of the benzyl ether.

~71.0 O-CH₂-Ph

The benzylic carbon, shifted

downfield by the attached

oxygen atom.

~64.0 CH₂OH The primary alcohol carbon.

~57.0 Cᵃ-N

The α-carbon, shifted

downfield by the attached

nitrogen atom.

~28.4 -C(CH₃)₃ (Boc)

The three equivalent methyl

carbons of the tert-butyl group

give a strong signal.[6]
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~16.0 CᵞH₃

The terminal methyl group

carbon at the most upfield

position.

Infrared (IR) Spectroscopy
Principle of Analysis: IR spectroscopy is a rapid and effective method for identifying the

functional groups present in a molecule. The absorption of infrared radiation at specific

frequencies corresponds to the vibrational energies of different bonds.

Predicted Key IR Absorption Bands (Thin Film):
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Wavenumber
(cm⁻¹)

Intensity Assignment
Justification of
Prediction

~3400 Broad O-H Stretch

The broad absorption

is characteristic of the

hydrogen-bonded

primary alcohol.

~3350 Medium N-H Stretch
The carbamate N-H

stretching vibration.

~3030 Medium Aromatic C-H Stretch

Characteristic C-H

stretching for the sp²

hybridized carbons of

the benzene ring.

2975, 2870 Strong Aliphatic C-H Stretch

Asymmetric and

symmetric stretching

of C-H bonds in the

methyl and methylene

groups.

~1690 Very Strong C=O Stretch (Amide I)

This very strong,

sharp peak is the

most prominent

feature and is

definitive for the

carbonyl of the Boc-

carbamate group.[8]

~1510 Strong N-H Bend (Amide II)

This band, coupled

with the Amide I band,

is characteristic of a

secondary

amide/carbamate.
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~1165 Strong C-O Stretch

Strong stretching

vibration associated

with the C-O bonds of

the carbamate and

ether linkages.

~740, 700 Strong
C-H Out-of-Plane

Bend

Strong bands

indicating a

monosubstituted

benzene ring.

Mass Spectrometry (MS)
Principle of Analysis: Mass spectrometry provides the molecular weight of the compound and,

through fragmentation analysis, offers further structural confirmation. Electrospray ionization

(ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding

protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Predicted ESI-MS Data:
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m/z Value Ion Justification of Prediction

296.18 [M+H]⁺

The protonated molecular ion

(Calculated for C₁₆H₂₆NO₄⁺:

296.18).

318.16 [M+Na]⁺

The sodium adduct is

commonly observed in ESI-MS

(Calculated for C₁₆H₂₅NO₄Na⁺:

318.16).

240.16 [M+H - C₄H₈]⁺

Loss of isobutylene (56 Da)

from the tert-butyl group is a

primary fragmentation pathway

for Boc-protected compounds.

196.12 [M+H - C₅H₈O₂]⁺

Loss of the entire Boc group

(100 Da) via cleavage of the N-

C bond is a highly

characteristic fragmentation.

188.13 [M+H - C₇H₇OH]⁺

Cleavage and loss of benzyl

alcohol (108 Da) is another

plausible fragmentation

pathway.

Experimental Protocols & Workflow
The following protocols represent a standardized, field-proven approach for acquiring high-

quality spectroscopic data for compounds like BOC-O-Benzyl-D-threoninol.

dot digraph "Spectroscopic_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node

[shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#FFFFFF",

fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];

} Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of BOC-O-Benzyl-D-threoninol and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

Transfer: Transfer the solution into a 5 mm NMR tube.

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the

deuterium signal from the solvent. Tune and shim the instrument probes to optimize the

magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 500 MHz, 16

scans, 30° pulse angle, 2-second relaxation delay).

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 125 MHz, 1024 scans,

2-second relaxation delay).

Data Processing: Process both spectra using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

calibration to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9]

Protocol 2: FT-IR Data Acquisition
Sample Preparation: As the compound is an oil, place one drop directly onto a salt (NaCl or

KBr) plate. Place a second plate on top and gently press to create a thin, uniform film.

Background Scan: Place the plates in the spectrometer and run a background scan to

subtract atmospheric H₂O and CO₂ signals.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: Label the significant peaks corresponding to the key functional groups.

Protocol 3: ESI-MS Data Acquisition
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or

acetonitrile. Create a dilute solution for injection by adding ~10 µL of the stock solution to 1

mL of a 50:50 acetonitrile:water mixture containing 0.1% formic acid (to promote

protonation).
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Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-TOF) using a known standard.

Set the instrument to positive ion mode.

Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10

µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the

observed m/z values to the calculated exact masses. If performing MS/MS, select the

[M+H]⁺ peak for collision-induced dissociation (CID) to observe fragmentation patterns.

Conclusion
The structural integrity of BOC-O-Benzyl-D-threoninol can be confidently established through

a combination of NMR, IR, and MS techniques. The key spectroscopic signatures to verify are:

the ¹H NMR signals of the Boc (singlet, ~1.45 ppm) and benzyl groups; the ¹³C NMR signals for

the carbamate carbonyl (~156 ppm) and Boc quaternary carbon (~80 ppm); the strong C=O

stretch in the IR spectrum (~1690 cm⁻¹); and the correct molecular ion peak in the mass

spectrum (m/z 296.18 for [M+H]⁺). This guide provides the predictive data and robust protocols

necessary for researchers to perform this critical validation with a high degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzyl-d-threoninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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